molecular formula C7H18Cl2N2O2 B14028250 (2S)-2,7-diaminoheptanoic acid;dihydrochloride

(2S)-2,7-diaminoheptanoic acid;dihydrochloride

Cat. No.: B14028250
M. Wt: 233.13 g/mol
InChI Key: DZTTYYXCJJCKTJ-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2,7-diaminoheptanoic acid;dihydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of heptanoic acid, characterized by the presence of two amino groups at the 2nd and 7th positions, and it forms a dihydrochloride salt. This compound is known for its applications in biochemical research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,7-diaminoheptanoic acid;dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with heptanoic acid.

    Amination: The introduction of amino groups at the 2nd and 7th positions is achieved through a series of amination reactions. This can involve the use of reagents such as ammonia or amines under controlled conditions.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,7-diaminoheptanoic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce N-alkylated or N-acylated derivatives.

Scientific Research Applications

(2S)-2,7-diaminoheptanoic acid;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is utilized in studies involving enzyme-substrate interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2,7-diaminoheptanoic acid;dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-2,4-diaminopentanedioic acid;dihydrochloride
  • DL-2,4-diaminobutyric acid;dihydrochloride
  • L-2,4-diaminobutyric acid;dihydrochloride

Uniqueness

(2S)-2,7-diaminoheptanoic acid;dihydrochloride is unique due to its specific structure, which allows for distinct interactions with biological molecules. Its longer carbon chain compared to similar compounds provides different spatial configurations, leading to unique biochemical properties and applications.

Properties

Molecular Formula

C7H18Cl2N2O2

Molecular Weight

233.13 g/mol

IUPAC Name

(2S)-2,7-diaminoheptanoic acid;dihydrochloride

InChI

InChI=1S/C7H16N2O2.2ClH/c8-5-3-1-2-4-6(9)7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m0../s1

InChI Key

DZTTYYXCJJCKTJ-ILKKLZGPSA-N

Isomeric SMILES

C(CC[C@@H](C(=O)O)N)CCN.Cl.Cl

Canonical SMILES

C(CCC(C(=O)O)N)CCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.